(+/-)5,6-EET Methyl Ester

Description

BenchChem offers high-quality (+/-)5,6-EET Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)5,6-EET Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

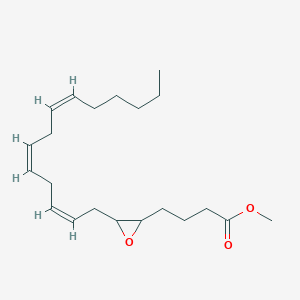

methyl 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGESKIWNDBIILZ-JPFHKJGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Epoxyeicosatrienoic Acid Methyl Ester: Structure, Function, and Application

This guide provides a comprehensive technical overview of 5,6-Epoxyeicosatrienoic acid methyl ester (5,6-EET-ME), a critical derivative of a key signaling molecule. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological characteristics of 5,6-EET-ME, offering insights into its structure, synthesis, biological significance, and the analytical methodologies crucial for its study.

Foundational Chemistry: Structure and Properties

5,6-Epoxyeicosatrienoic acid (5,6-EET) is a metabolite of arachidonic acid, formed through the action of cytochrome P450 epoxygenases.[1][2] These enzymes catalyze the epoxidation of one of the four double bonds in arachidonic acid, leading to four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][3] 5,6-EET is specifically formed by the epoxidation of the double bond between carbons 5 and 6.[4]

The methyl ester form, 5,6-EET-ME, is a synthetic derivative where the carboxylic acid group of 5,6-EET is esterified with a methyl group. This modification is of significant practical importance in experimental settings. The parent compound, 5,6-EET, is chemically labile and prone to rapid degradation under neutral or acidic conditions to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), and its δ-lactone.[5][6] Esterification of the carboxyl group to form 5,6-EET-ME significantly enhances its chemical stability, making it a more reliable tool for in vitro and in vivo studies.[3][5]

| Property | Value | Source |

| Molecular Formula | C21H34O3 | Derived from 5,6-EET |

| Molecular Weight | 334.5 g/mol | Derived from 5,6-EET |

| IUPAC Name | methyl 4-(3-(tetradeca-2,5,8-trienyl)oxiran-2-yl)butanoate | Derived from PubChem |

| Parent Compound | 5,6-Epoxyeicosatrienoic acid (5,6-EET) | [4] |

Synthesis and Reactivity

Biosynthesis of the Parent Compound (5,6-EET):

5,6-EET is endogenously produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily isoforms from the CYP2C and CYP2J families.[6][7] This enzymatic reaction introduces an epoxide group across the 5,6-double bond of arachidonic acid.

Chemical Synthesis of 5,6-EET-ME:

The synthesis of 5,6-EET-ME is typically achieved through the esterification of 5,6-EET. A general laboratory-scale protocol is outlined below.

Experimental Protocol: Methyl Esterification of 5,6-EET

Objective: To synthesize 5,6-EET-ME from 5,6-EET to improve chemical stability for experimental use.

Materials:

-

5,6-Epoxyeicosatrienoic acid (5,6-EET)

-

Anhydrous Methanol (CH₃OH)

-

Acetyl Chloride (CH₃COCl) or a catalytic amount of a strong acid (e.g., H₂SO₄)

-

Anhydrous Diethyl Ether or Dichloromethane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Appropriate solvents for TLC (e.g., hexane:ethyl acetate mixture)

Methodology:

-

Dissolution: Dissolve a known quantity of 5,6-EET in a minimal amount of anhydrous diethyl ether or dichloromethane in a clean, dry round-bottom flask.

-

Esterification:

-

Method A (Acetyl Chloride): Cool the solution in an ice bath. Slowly add a solution of acetyl chloride in anhydrous methanol (typically a 5-10% solution). The reaction of acetyl chloride with methanol generates anhydrous HCl in situ, which catalyzes the esterification.

-

Method B (Acid Catalyst): Add anhydrous methanol to the dissolved 5,6-EET, followed by a catalytic amount of concentrated sulfuric acid.

-

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). Monitor the progress of the reaction by TLC, comparing the reaction mixture to the starting material (5,6-EET). The product, 5,6-EET-ME, will have a higher Rf value (be less polar) than the carboxylic acid starting material.

-

Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or dichloromethane. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification (if necessary): If impurities are present, the crude product can be purified using column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized 5,6-EET-ME should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the carboxylic acid proton signal in the ¹H NMR spectrum and the appearance of a methyl ester signal are key indicators of a successful reaction.

Biological Functions and Mechanisms of Action

Epoxyeicosatrienoic acids are potent signaling molecules with a wide range of biological activities, including vasodilation, anti-inflammatory effects, and stimulation of angiogenesis.[3][7] While the different EET regioisomers can have overlapping functions, there is also evidence for isomer-specific actions.

Vascular Effects: 5,6-EET has complex and sometimes contradictory effects on vascular tone, which appear to be dependent on the specific vascular bed and species. In some arteries, such as bovine and canine coronary arteries, all four EET regioisomers induce relaxation with similar potency.[8] However, in other vascular beds like the rat-tail, rabbit, and pig cerebral arteries, and rat renal arteries, 5,6-EET is a more potent vasodilator than the other regioisomers.[8] The vasodilatory effects of EETs are often mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][9] Conversely, in small-diameter intralobar pulmonary arteries of rabbits and rats, all EET regioisomers, including 5,6-EET, have been shown to be vasoconstrictors.[9] This vasoconstriction in intralobar pulmonary arteries is suggested to be mediated by an increase in Rho-kinase activity, leading to phosphorylation of myosin light chain and an increase in the calcium sensitivity of the contractile apparatus.[9]

Pain and Nociception: Recent research has identified 5,6-EET as an endogenous activator of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, a key player in pain and inflammation.[2][10] Neuronal activity can trigger the release of 5,6-EET, which then acts on TRPA1 channels on central afferent terminals.[10] This activation leads to an influx of calcium into dorsal root ganglion (DRG) neurons and enhances the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in the spinal cord, ultimately contributing to mechanical pain hypersensitivity.[10]

Hormone Secretion: 5,6-EET, along with 14,15-EET, has been shown to stimulate the release of growth hormone from somatotrophs.[7]

Signaling Pathway of 5,6-EET in Nociception

Caption: 5,6-EET signaling pathway in pain transmission.

Metabolic Fate of 5,6-EET

The biological activity of EETs is tightly regulated by their metabolic degradation. The primary route of inactivation for most EETs is hydration of the epoxide to the corresponding dihydroxyeicosatrienoic acid (DHET) by soluble epoxide hydrolase (sEH).[1] However, 5,6-EET is a relatively poor substrate for sEH.[1][7]

An alternative and significant metabolic pathway for 5,6-EET involves its conversion by cyclooxygenase (COX) enzymes to prostaglandin-like compounds, such as 5,6-epoxy-prostaglandin E₁.[7][11] This conversion is required for some of the vasoactive properties of 5,6-EET.[11][12]

Due to the proximity of the carboxylic acid to the epoxide, 5,6-EET can also non-enzymatically rearrange to form a δ-lactone, especially under acidic conditions.[13][14]

Metabolic Pathways of 5,6-EET

Caption: Major metabolic pathways of 5,6-EET.

Analytical Methodologies for Quantification

The accurate quantification of 5,6-EET and its metabolites in biological matrices is challenging due to their low endogenous concentrations and the instability of 5,6-EET.[13][14] The use of the more stable methyl ester derivative is often preferred for spiking and recovery experiments. The gold standard for analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol: Quantification of 5,6-EET and Metabolites by LC-MS/MS

Objective: To extract and quantify 5,6-EET and its metabolites from a biological sample (e.g., plasma, tissue homogenate).

Materials:

-

Biological sample

-

Internal standards (e.g., deuterated EETs)

-

Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic Acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer, Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add an internal standard mixture (containing deuterated analogs of the analytes) to the sample.

-

Precipitate proteins by adding 2-3 volumes of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

-

Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography: Separate the analytes on a reverse-phase column (e.g., C18) using a gradient of water and acetonitrile/methanol, both containing a small amount of formic acid to aid ionization.

-

Mass Spectrometry: Detect the analytes using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection of each analyte and its corresponding internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of analytical standards.

-

Calculate the concentration of each analyte in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Self-Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. Quality control samples at low, medium, and high concentrations should be run with each batch of samples to ensure the reliability of the results.

Significance in Research and Therapeutic Potential

The study of 5,6-EET and its more stable methyl ester derivative holds significant promise for therapeutic development. The vasodilatory and anti-inflammatory properties of EETs make them attractive targets for the treatment of cardiovascular diseases such as hypertension.[3] The use of stable analogs like 5,6-EET-ME allows for more controlled investigations into their pharmacological effects.[3][5]

Furthermore, the discovery of 5,6-EET as an endogenous ligand for the TRPA1 channel opens up new avenues for pain research.[2][10] Developing antagonists for this interaction or modulating the synthesis of 5,6-EET could represent novel strategies for the management of inflammatory and neuropathic pain.

References

-

A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol. PubMed. [Link]

-

Epoxyeicosatrienoic acid. Wikipedia. [Link]

-

5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat. Semantic Scholar. [Link]

-

Stable 5,6-Epoxyeicosatrienoic Acid Analog Relaxes Coronary Arteries Through Potassium Channel Activation. Hypertension. [Link]

-

5,6-EET-induced contraction of intralobar pulmonary arteries depends on the activation of Rho-kinase. American Physiological Society Journal. [Link]

-

A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol. ResearchGate. [Link]

-

Epoxyeicosatrienoic Acid Analogs and Vascular Function. PMC - NIH. [Link]

-

5,6-Eet | C20H32O3. PubChem. [Link]

-

5(6)-EpETrE-EA | C22H37NO3. PubChem. [Link]

-

Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology. [Link]

-

Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards. NIH. [Link]

-

5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals. PMC. [Link]

-

Mechanisms of epoxyeicosatrienoic acid (EET) synthesis and transferable... ResearchGate. [Link]

-

The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS Chemical Biology. [Link]

-

5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat. PubMed. [Link]

-

Vascular Pharmacology of Epoxyeicosatrienoic Acids. PMC - NIH. [Link]

Sources

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,6-Eet | C20H32O3 | CID 5283202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Difference between 5,6-EET methyl ester and free acid

Executive Summary

In the study of arachidonic acid metabolism, 5,6-Epoxyeicosatrienoic acid (5,6-EET) presents a unique chemical challenge compared to its regioisomers (8,9-, 11,12-, and 14,15-EET). Unlike other EETs, 5,6-EET possesses a structural vulnerability: the proximity of the epoxide ring to the carboxylic acid allows for rapid, spontaneous cyclization into a

This guide delineates the critical operational differences between the Methyl Ester (storage/prodrug form) and the Free Acid (biologically active form) .[1][2][3] Researchers must utilize the Methyl Ester for stability and cellular permeability, converting it to the Free Acid only immediately prior to use in cell-free or receptor-binding assays.[1][2]

Chemical Architecture & Stability

The core distinction lies in the protection of the C-1 carboxyl group.[1][2]

The "Lactone Trap"

In the Free Acid form, the C-1 carboxyl group can nucleophilically attack the C-5 position of the epoxide ring.[1][2] This reaction is thermodynamically favorable and acid-catalyzed, resulting in the formation of 5,6-

-

5,6-EET Free Acid: Highly unstable in aqueous buffers (t

-

5,6-EET Methyl Ester: The methylation of the carboxyl group blocks this nucleophilic attack, rendering the molecule stable for long-term storage.[1][2]

Chemical Fate Diagram

The following diagram illustrates the degradation pathway that necessitates the use of the Methyl Ester.[2]

Figure 1: The degradation pathway of 5,6-EET.[1][2][3][4][5][6] Note the spontaneous cyclization to the lactone, which is prevented by the methyl ester.

Biological Applicability Matrix

Choosing the correct form is dependent entirely on the experimental model.[2]

| Feature | 5,6-EET Methyl Ester | 5,6-EET Free Acid |

| Primary Use | Long-term storage; Whole-cell assays.[1][2][3] | Cell-free assays; Acute injection; Ion channel studies.[1][2][3] |

| Cell Permeability | High. Lipophilic nature allows rapid membrane crossing.[1][2][3] | Low/Moderate. Charged at physiological pH.[1][2][3] |

| Mechanism of Action | Acts as a Prodrug .[2][3][7][8] Intracellular esterases hydrolyze it to the active acid.[2] | Direct Agonist. Binds directly to surface receptors or ion channels (e.g., TRPV4, BKCa).[2][3] |

| In Vitro Stability | High (>2 years at -20°C).[1][2][3][8][9] | Very Low (Minutes to hours).[1][2][3] |

| In Vivo Usage | Preferred for systemic administration (better distribution).[1][2][3] | Rapidly degraded; requires encapsulation or immediate local delivery.[1][2][3] |

Critical Insight: If you are performing a patch-clamp experiment on isolated membrane patches, you must use the Free Acid.[1][2] The Methyl Ester is inactive on the channel itself and lacks the cytosolic esterases required for activation in a cell-free patch.[1][2]

Protocol: "Just-in-Time" Hydrolysis

Objective: Convert 5,6-EET Methyl Ester to the biologically active Free Acid without triggering lactonization.[1][2] Precaution: Avoid strong acids during neutralization.[1][2][3]

Materials

Workflow

-

Evaporation: Aliquot the required amount of Methyl Ester into a glass vial. Evaporate the ethanol solvent under a gentle stream of nitrogen.[2][9]

-

Hydrolysis: Add 2-4 volumes of 0.1 M NaOH to the residue.

-

Example: If you have 50 µg of lipid, add ~50-100 µL of NaOH.[1]

-

-

Incubation: Vortex efficiently and incubate at room temperature for 2 hours .

-

Neutralization (CRITICAL STEP):

-

Dilution: Immediately dilute with PBS or your experimental buffer to the working concentration.

-

Usage: Use within 30 minutes . Discard unused Free Acid; do not refreeze.[1][2][3]

Troubleshooting & Quality Control

How do you know if your 5,6-EET has degraded?

The Lactone Signature

If you observe a loss of biological activity, run a small aliquot on RP-HPLC or LC-MS/MS.[1][2]

-

5,6-EET Free Acid: Elutes later (more lipophilic than the diol, less than the ester).[1][2]

-

5,6-

-lactone: Distinct peak shift.[1][2][3][5][6] In many HPLC systems, the lactone is less polar than the diol (DHET) but distinct from the intact epoxide.[2][3]

Decision Logic for Experimental Design

Figure 2: Decision matrix for selecting the appropriate lipid form.

References

-

Cayman Chemical. (±)5(6)-EET Methyl Ester Product Information. Retrieved from [1][2][3]

-

Chacos, N., et al. (1982). Novel epoxides formed during the liver cytochrome P-450 oxidation of arachidonic acid.[1][2] Biochemical and Biophysical Research Communications.[1][2]

-

Falck, J.R., et al. (1990). Synthesis of epoxyeicosatrienoic acids and heteroatom analogs.[2][10] Methods in Enzymology.[1][2][3][10]

-

Imig, J.D. (2012). Epoxyeicosatrienoic acids: metabolism and biochemical function.[2][3] Physiological Reviews.[1][2][3]

-

Yang, W., et al. (2008). 5,6-Epoxyeicosatrienoic acid: A novel arachidonate metabolite.[1][2] Journal of Biological Chemistry.[2][3]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

Role of 5,6-EET in arachidonic acid metabolism

An In-Depth Technical Guide to the Role of 5,6-EET in Arachidonic Acid Metabolism

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Among the four regioisomers, 5,6-EET stands out due to its unique metabolic fate and distinct biological activities, which are often divergent from its counterparts (8,9-, 11,12-, and 14,15-EET). This guide provides a comprehensive technical overview of 5,6-EET, from its biosynthesis and complex metabolism to its multifaceted roles in vasoregulation, inflammation, and nociception. We will delve into the specific signaling pathways it modulates, including the activation of transient receptor potential (TRP) channels and potassium channels. Furthermore, this document details robust analytical methodologies for the quantification of 5,6-EET and outlines key functional assays, offering researchers and drug development professionals a thorough understanding of this pivotal, yet often enigmatic, lipid mediator.

Chapter 1: The Arachidonic Acid Cascade: A Trifurcated Pathway

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid typically esterified in the sn-2 position of cell membrane phospholipids, is the precursor to a vast array of potent lipid mediators collectively known as eicosanoids.[1] Upon cellular stimulation by mechanical or chemical signals, phospholipase A₂ (PLA₂) is activated, releasing free AA into the cytoplasm.[1] This free AA is then available for enzymatic conversion via three primary pathways:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes, key mediators of inflammation, pain, and vascular tone.[2]

-

Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, which are primarily involved in inflammatory and allergic responses.[2]

-

Cytochrome P450 (CYP) Epoxygenase Pathway: Converts AA into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[2][3]

EETs, in particular, function as crucial autocrine and paracrine signaling molecules in the cardiovascular and renal systems.[1][4] This guide will focus specifically on the CYP-derived metabolite, 5,6-EET.

Figure 1. High-level overview of the three major metabolic pathways of arachidonic acid.

Chapter 2: Biosynthesis and Metabolic Fate of 5,6-EET

Biosynthesis via CYP Epoxygenases

The conversion of arachidonic acid to EETs is catalyzed by a specific subset of cytochrome P450 enzymes.[5] These enzymes introduce an epoxide group across one of the four double bonds of AA, resulting in four distinct regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[6][7] While CYP2C and CYP2J family enzymes are major contributors to EET synthesis, particularly of the 11,12- and 14,15-isomers, the specific isoforms responsible for generating 5,6-EET are less clearly defined, and it is often a minor product of the known epoxygenases.[8][9] This suggests the potential existence of specialized enzymes or conditions that favor its production.

The Dual Metabolic Pathways of 5,6-EET

Unlike other EETs, which are primarily metabolized by soluble epoxide hydrolase (sEH), 5,6-EET has a more complex metabolic fate. This duality is critical to understanding its biological function.

-

Hydration by Soluble Epoxide Hydrolase (sEH): Like other EETs, 5,6-EET can be hydrolyzed by sEH to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).[10][11] This conversion generally results in a significant reduction or loss of biological activity, making sEH a key enzyme for inactivating EET signaling.[11][12] However, studies have shown that 5,6-EET is a relatively poor substrate for sEH compared to other regioisomers.[1][12] Recent evidence also indicates that microsomal epoxide hydrolase (mEH) contributes to its degradation.[13]

-

Metabolism by Cyclooxygenase (COX): Uniquely among the EETs, 5,6-EET is an effective substrate for COX enzymes (particularly COX-2).[1][12] This interaction leads to the formation of prostaglandin-like molecules, such as 5,6-epoxy-prostaglandins.[1][14] This metabolic shunt is highly significant, as it means the biological effects of exogenously applied or endogenously produced 5,6-EET can be mediated not by the epoxide itself, but by its downstream COX metabolites.[15][16] This crosstalk complicates the interpretation of its physiological role, as the observed effects can be abolished by COX inhibitors like indomethacin.[16]

Figure 2. Biosynthesis and dual metabolic pathways of 5,6-EET.

Chapter 3: Physiological Functions and Signaling Mechanisms

The physiological role of 5,6-EET is complex, with distinct actions in different tissues. Its effects are dictated by the local expression of its target receptors and metabolic enzymes.

Vasoregulation

5,6-EET is a potent vasodilator in various vascular beds, including newborn piglet pulmonary arteries and rat caudal arteries.[16][17] Its mechanism is multifaceted and can involve:

-

Endothelium-Dependent COX Metabolism: A significant portion of its vasodilatory effect is dependent on an intact endothelium and subsequent metabolism by COX.[16] The resulting epoxy-prostaglandin metabolites are believed to be the ultimate effectors.[14][16]

-

Potassium Channel Activation: Like other EETs, 5,6-EET can activate large-conductance Ca²⁺-activated K⁺ (BKCa) channels in vascular smooth muscle cells.[18] This leads to potassium efflux, hyperpolarization, and subsequent relaxation. Stable analogs of 5,6-EET have also been shown to activate ATP-sensitive K⁺ (KATP) channels via a COX-dependent metabolite.[18]

-

TRPV4 Channel Activation: 5,6-EET is a potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel in endothelial cells.[6][8][19] Activation of TRPV4 leads to calcium influx, which can stimulate the production of other vasodilators like nitric oxide (NO) and activate hyperpolarizing K⁺ channels, contributing to vasorelaxation.[6][19]

Nociception and Pain

In stark contrast to the generally anti-inflammatory and analgesic properties attributed to other EETs, 5,6-EET has been identified as a pro-nociceptive mediator.

-

TRPA1 Channel Activation: Studies have shown that in response to neuronal activity in dorsal root ganglia (DRG), levels of 5,6-EET specifically increase.[8][9] This endogenously produced 5,6-EET directly activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel on sensory nerve terminals.[9] TRPA1 is a well-known sensor for irritants and inflammatory agents.

-

Mechanism of Pain Hypersensitivity: Activation of TRPA1 by 5,6-EET leads to calcium influx, neuronal firing, and increased neurotransmitter release in the spinal cord.[9] This process contributes to central sensitization and manifests as mechanical pain hypersensitivity.[8][9] Importantly, this effect is independent of COX metabolism or conversion to 5,6-DHET.[8]

Figure 3. Simplified signaling pathways for 5,6-EET in vasodilation and nociception.

Angiogenesis and Cell Proliferation

5,6-EET has also been implicated in promoting angiogenesis. In studies using murine pulmonary endothelial cells, 5,6-EET was the most potent of the four regioisomers at stimulating cell proliferation.[20] Furthermore, along with 8,9-EET, it increased endothelial cell migration and capillary tube formation, key steps in the angiogenic process.[1][20] This mitogenic response involves the activation of signaling cascades including the PI3K and p38 MAPK pathways.[1]

| Target | Cell Type | Downstream Effect | Physiological Outcome |

| TRPV4 Channel | Endothelial Cells | Ca²⁺ Influx, K⁺ Channel Activation | Vasodilation[6][8][19] |

| TRPA1 Channel | Sensory Neurons | Ca²⁺ Influx, Neurotransmitter Release | Pain Hypersensitivity[8][9] |

| BKCa Channels | Vascular Smooth Muscle | K⁺ Efflux, Hyperpolarization | Vasodilation[17][18] |

| PI3K / p38 MAPK | Endothelial Cells | Cell Proliferation & Migration | Angiogenesis[1] |

| COX Enzymes | Endothelial Cells | Conversion to Epoxy-Prostaglandins | Vasodilation[14][16] |

| Table 1. Summary of key molecular targets and physiological outcomes of 5,6-EET signaling. |

Chapter 4: Methodologies for 5,6-EET Research

Investigating the biology of 5,6-EET requires robust and sensitive analytical techniques due to its low endogenous concentrations and chemical instability.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of eicosanoids, including 5,6-EET, in complex biological matrices like plasma, tissue homogenates, and cell culture media.[9][21]

Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

-

Objective: To extract and quantify 5,6-EET from a biological sample.

-

Causality: This protocol is designed to efficiently isolate lipids from the aqueous matrix, concentrate the analyte, and remove interfering substances prior to sensitive MS detection. The use of a deuterated internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 1 mL of plasma or cell media, add an antioxidant solution (e.g., 10 µL of 0.2% BHT in methanol) to prevent auto-oxidation.

-

Add 10 µL of a deuterated internal standard (e.g., 5,6-EET-d8) at a known concentration (e.g., 1 ng/mL).

-

Acidify the sample to pH ~3.5 with 1 M formic acid. This protonates the carboxyl group of the EET, making it less polar for efficient retention on the SPE column.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 100 mg) by washing sequentially with 3 mL of methanol and 3 mL of water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

-

Elute the lipids with 2 mL of methanol or ethyl acetate into a clean collection tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject 10-20 µL of the reconstituted sample onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution profile with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol). The gradient is designed to separate the different EET regioisomers.

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous 5,6-EET and the deuterated internal standard.

-

Example Transition for 5,6-EET: m/z 319.2 → [fragment ion]

-

Example Transition for 5,6-EET-d8: m/z 327.2 → [fragment ion]

-

-

-

Quantification:

-

Construct a calibration curve using known amounts of a 5,6-EET standard.

-

Calculate the concentration of 5,6-EET in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 4. Experimental workflow for the quantification of 5,6-EET by LC-MS/MS.

Chapter 5: Therapeutic Perspectives

The dual nature of 5,6-EET presents both opportunities and challenges for therapeutic development.

-

Enhancing Vasodilation: For cardiovascular conditions like hypertension, strategies that increase EET levels are desirable. Inhibition of soluble epoxide hydrolase (sEH) is a primary approach to increase the bioavailability of all EETs, leading to vasodilation and anti-inflammatory effects.[11]

-

Modulating Pain and Inflammation: The pro-nociceptive role of 5,6-EET via TRPA1 suggests that inhibiting its production or blocking its action could be a novel strategy for treating certain types of inflammatory pain.[9] This contrasts with the broader goal of sEH inhibition, which would increase levels of 5,6-EET. This highlights the need for tissue-specific or pathway-specific therapeutic approaches.

-

COX-Interaction: The metabolism of 5,6-EET by COX is a critical consideration. The use of COX inhibitors in patients could inadvertently alter the signaling profile of the CYP epoxygenase pathway, shunting 5,6-EET away from producing vasodilatory prostaglandins.

References

-

Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Cytochrome P450/NADPH-dependent biosynthesis of 5,6-trans-epoxyeicosatrienoic acid from 5,6-trans-arachidonic acid - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Role of 5,6-epoxyeicosatrienoic acid in the regulation of newborn piglet pulmonary vascular tone - PubMed. National Institutes of Health. Available at: [Link]

-

The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor | ACS Chemical Biology. American Chemical Society. Available at: [Link]

-

Metabolomics reveals soluble epoxide hydrolase as a therapeutic target for high-sucrose diet-mediated gut barrier dysfunction | PNAS. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid. Acta Pharmaceutica Sinica B. Available at: [Link]

-

The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One - Research journals. PLOS. Available at: [Link]

-

Stable 5,6-Epoxyeicosatrienoic Acid Analog Relaxes Coronary Arteries Through Potassium Channel Activation. AHA/ASA Journals. Available at: [Link]

-

5,6-EET inhibits ion transport in collecting duct by stimulating endogenous prostaglandin synthesis - American Physiological Society Journal. American Physiological Society. Available at: [Link]

-

Epoxyeicosatrienoic acid - Wikipedia. Wikipedia. Available at: [Link]

-

Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC. National Institutes of Health. Available at: [Link]

-

5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC. National Institutes of Health. Available at: [Link]

-

Cytochrome P450/NADPH-dependent Biosynthesis of 5,6-trans-epoxyeicosatrienoic Acid From 5,6-trans-arachidonic Acid - PubMed. National Institutes of Health. Available at: [Link]

-

Action of epoxyeicosatrienoic acids on cellular function - American Journal of Physiology. American Physiological Society. Available at: [Link]

-

Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - MDPI. MDPI. Available at: [Link]

-

Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC. National Institutes of Health. Available at: [Link]

-

5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed. National Institutes of Health. Available at: [Link]

-

Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Arachidonic acid cytochrome P450 epoxygenase pathway - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed - NIH. National Institutes of Health. Available at: [Link]

-

Epoxygenase – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi.com [mdpi.com]

- 3. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]

- 4. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 13. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of 5,6-epoxyeicosatrienoic acid in the regulation of newborn piglet pulmonary vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytochrome P450/NADPH-dependent biosynthesis of 5,6-trans-epoxyeicosatrienoic acid from 5,6-trans-arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Chemical Biology: 5,6-EET Methyl Ester vs. 11,12-EET

Executive Summary

In the study of arachidonic acid (AA) metabolism, Epoxyeicosatrienoic acids (EETs) represent a critical branch of the CYP450 epoxygenase pathway.[1][2][3] While 11,12-EET is widely recognized as the "gold standard" Endothelium-Derived Hyperpolarizing Factor (EDHF) with robust vasodilatory properties, 5,6-EET presents a unique challenge: it is chemically unstable in its free acid form.

This guide dissects the critical divergence between these two regioisomers. For the researcher, the distinction is not merely biological but methodological. 5,6-EET Methyl Ester is utilized not just for lipophilicity, but as a chemical necessity to prevent spontaneous lactonization—a fate that renders the free acid biologically distinct. This document details the stability mechanisms, comparative signaling pathways, and the precise protocols required to handle these lipids without compromising experimental integrity.

Part 1: The Chemical Divergence (Stability & Metabolism)

The primary technical differentiator between these two isomers is the proximity of the epoxide group to the carboxylic acid tail.

11,12-EET: The Stable Substrate

11,12-EET is chemically stable in physiological buffers. Its primary route of degradation is enzymatic, specifically via Soluble Epoxide Hydrolase (sEH) , which hydrates the epoxide to the less active 11,12-Dihydroxyeicosatrienoic acid (11,12-DHET).[3][4]

-

Research Implication: Experiments involving 11,12-EET often require sEH inhibitors (e.g., AUDA, TPPU) to maintain plasma half-life.

5,6-EET: The Lactone Trap

5,6-EET is unique among the EETs. The epoxide at the 5,6-position is spatially close to the C1-carboxyl group. In aqueous, acidic, or even neutral conditions, the carboxylate group performs an intramolecular nucleophilic attack on the epoxide ring.

-

The Result: Spontaneous formation of 5,6-δ-lactone (5,6-delta-lactone).[5][6]

-

The Methyl Ester Solution: By esterifying the carboxyl group (5,6-EET Methyl Ester), this nucleophilic attack is blocked, stabilizing the molecule for storage and delivery.

Visualization: The Instability Mechanism

The following diagram illustrates the divergent fates of these two isomers.

Figure 1: Divergent metabolic fates. 11,12-EET is degraded enzymatically, while 5,6-EET is chemically unstable, necessitating the Methyl Ester form for storage.

Part 2: Biological Activity Matrix[2]

While both molecules share the "EET" nomenclature, their downstream effects are distinct. 11,12-EET acts as a direct channel activator, whereas 5,6-EET often requires further metabolism (e.g., by COX) to exert vasoactive effects.

| Feature | 11,12-EET | 5,6-EET (via Methyl Ester) |

| Primary Vasodilation Mechanism | Direct Hyperpolarization. Activates BKCa channels on smooth muscle cells [1]. | Indirect/COX-Dependent. Often requires conversion to 5,6-epoxy-PGF1α by Cyclooxygenase [2]. |

| TRP Channel Interaction | Potent activator of TRPV4 channels, leading to Ca²⁺ influx in endothelial cells [3]. | Activates TRPV4, but rapid lactonization can blunt the sustained response compared to 11,12-EET. |

| Angiogenesis | Promotes proliferation via p38 MAPK pathway [4]. | Promotes endothelial migration and tube formation via PI3K/Akt pathways [4]. |

| Inflammation | Potent inhibitor of NF-κB; reduces VCAM-1 expression [5]. | Less potent anti-inflammatory activity compared to 11,12-EET in VCAM-1 assays.[7] |

| sEH Susceptibility | High.[7][8][9][10] Rapidly hydrolyzed to DHET. | Low. It is a poor substrate for sEH; chemical lactonization dominates its clearance [6]. |

Part 3: Mechanistic Signaling Pathways

The signaling divergence is critical for experimental design. If you are studying BKCa-mediated hyperpolarization, 11,12-EET is the target. If you are studying angiogenic tube formation, 5,6-EET is the primary driver.[11]

Figure 2: Distinct signaling cascades.[2][10] Note the COX-dependency of 5,6-EET for vasodilation versus the direct channel activation by 11,12-EET.

Part 4: Experimental Protocols

Protocol A: Handling 5,6-EET Methyl Ester (The "Anti-Lactone" Method)

Objective: Hydrolyze the methyl ester to the free acid for acute use without triggering lactonization. Critical Warning: Do not acidify the solution below pH 6.0 during extraction or storage. Acid accelerates lactone formation.

-

Preparation:

-

Evaporate the solvent (usually ethanol) from the 5,6-EET Methyl Ester stock under a gentle stream of nitrogen.

-

Reconstitute in DMSO (stock concentration: 10 mM).

-

-

Hydrolysis (Activation):

-

Mix the DMSO stock with a mild base: 0.1 M Na₂CO₃ (Sodium Carbonate) in a 1:1 ratio.

-

Note: Strong bases like NaOH can degrade the epoxide.

-

Incubate at room temperature for 2-4 hours (monitor by TLC if possible).

-

-

Neutralization (The Trap):

-

Do NOT use strong acids (HCl).

-

Neutralize carefully with 0.1 M Sodium Phosphate buffer (pH 7.4) to bring the pH to ~7.4.

-

Immediate Use: The free acid is now generated. Use immediately in cell culture or organ baths. Do not store the hydrolyzed free acid at -80°C; it will lactonize over time even frozen.

-

Protocol B: Vascular Reactivity Assay (Wire Myograph)

Objective: Distinguish between 11,12-EET and 5,6-EET mechanisms.

-

Vessel Prep: Isolate resistance arteries (e.g., mesenteric) and mount on a wire myograph.

-

Pre-constriction: Constrict vessels with Phenylephrine (PE) or U46619 to 50-70% of max tone.

-

Inhibitor Incubation (20 min prior):

-

Group 1 (Control): Vehicle.[9]

-

Group 2 (sEH Block): Add AUDA (10 µM) . Essential for 11,12-EET.

-

Group 3 (COX Block): Add Indomethacin (10 µM) . Essential to test 5,6-EET specificity.

-

-

Agonist Curve:

-

Add cumulative concentrations of 11,12-EET or 5,6-EET (1 nM to 10 µM).

-

-

Interpretation:

-

If Indomethacin blocks the relaxation, the effect is likely 5,6-EET mediated (via conversion to prostaglandins) [2].

-

If Indomethacin has no effect but High-K+ buffer blocks it, the effect is 11,12-EET mediated (Hyperpolarization) [1].

-

References

-

Campbell, W. B., et al. (1996). "11,12-Epoxyeicosatrienoic acid: a potent endothelium-derived vascular relaxant."[2] Circulation Research.

-

Carroll, M. A., et al. (1993). "Cyclooxygenase-dependent metabolism of 5,6-epoxyeicosatrienoic acid in the rabbit kidney." Journal of Biological Chemistry.

-

Vriens, J., et al. (2005).[1] "Cell swelling, heat, and chemical agonists use distinct pathways for the activation of the cation channel TRPV4." Proceedings of the National Academy of Sciences.

-

Michaelis, U. R., et al. (2005). "Cytochrome P450 epoxygenase-derived epoxyeicosatrienoic acids contribute to angiogenesis." American Journal of Physiology-Heart and Circulatory Physiology.

-

Node, K., et al. (1999). "Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids." Science.

-

Zeldin, D. C., et al. (1995).[2] "Regio- and enantio-selectivity of human soluble epoxide hydrolase." Archives of Biochemistry and Biophysics.

Sources

- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 4. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Lactone synthesis [organic-chemistry.org]

- 10. IP3 sensitizes TRPV4 channel to the mechano- and osmotransducing messenger 5′-6′-epoxyeicosatrienoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

5,6-EET: The Unstable Regulator of Vasodilation and Renal Hemodynamics

Technical Guide for Experimental Pharmacology & Drug Discovery

Executive Summary

5,6-Epoxyeicosatrienoic acid (5,6-EET) represents a unique challenge in vascular biology. Unlike its regioisomers (11,12-EET and 14,15-EET), which are robust substrates for Soluble Epoxide Hydrolase (sEH) and act primarily as Endothelium-Derived Hyperpolarizing Factors (EDHF), 5,6-EET is characterized by chemical instability and physiological bifurcation .

While it functions as a potent vasodilator in coronary and mesenteric beds via TRPV4 activation , it paradoxically induces vasoconstriction in the renal microvasculature through COX-mediated metabolism . This guide provides the mechanistic grounding and self-validating protocols necessary to study 5,6-EET without generating artifactual data due to its rapid lactonization.

Part 1: The Biochemistry of Instability

The primary failure point in 5,6-EET research is the assumption that it behaves like other epoxylipids. It does not.

The Lactonization Trap

In aqueous solutions at neutral or acidic pH, the 5,6-epoxide ring is highly labile. It undergoes rapid acid-catalyzed hydrolysis to form 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) or cyclizes to form a

-

Half-life: <10 minutes in physiological buffer (pH 7.4, 37°C).

-

Consequence: If an experiment has a 30-minute incubation period without specific stabilizing measures, the observed effect is likely due to the metabolite (5,6-DHET) or the lactone, not the parent epoxide.

sEH Resistance

Contrasting with 14,15-EET, 5,6-EET is a poor substrate for Soluble Epoxide Hydrolase (sEH) .[1]

-

Implication: Standard sEH inhibitors (e.g., t-AUCB) used to prolong the half-life of other EETs are ineffective for preserving 5,6-EET. Its degradation is chemical, not enzymatic.

Part 2: Physiological Mechanisms (The Dual Blade)

5,6-EET acts as a physiological switch, with its effect dictated by the downstream enzymes available in the target tissue.

Pathway A: Vasodilation (Coronary/Mesenteric)

In these vascular beds, 5,6-EET is the only EET regioisomer that directly activates the TRPV4 channel on endothelial cells.

-

TRPV4 Activation: 5,6-EET binds to TRPV4, causing Ca

influx.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Hyperpolarization: Increased intracellular Ca

activates Small- and Intermediate-Conductance Calcium-Activated Potassium Channels (SK -

EDHF Response: K

efflux hyperpolarizes the endothelial cell.[2] This potential is transmitted to Vascular Smooth Muscle Cells (VSMC) via myoendothelial gap junctions, or via K

Pathway B: Vasoconstriction (Renal Afferent Arterioles)

In the kidney, 5,6-EET acts as a substrate for Cyclooxygenase (COX) .[3]

-

Metabolic Conversion: COX enzymes metabolize 5,6-EET into prostaglandin analogs (putatively 5,6-epoxy-PGE

).[4] -

Receptor Activation: These metabolites activate TP or EP receptors on the smooth muscle, inducing potent vasoconstriction.

-

Clinical Relevance: This mechanism is implicated in the regulation of Glomerular Filtration Rate (GFR) and the renal response to hypertension.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of 5,6-EET based on tissue environment and chemical stability.

Caption: Divergent signaling of 5,6-EET. Green path indicates TRPV4-mediated vasodilation; Yellow path indicates COX-mediated renal vasoconstriction; Grey path indicates chemical degradation.

Part 3: Experimental Protocols

Handling and Storage (Critical)

Standard handling protocols for 14,15-EET will destroy 5,6-EET.

-

Storage: Store as a solution in ethanol or DMSO under argon at -80°C. Never store in aqueous buffers.

-

Working Solutions: Prepare immediately before use. Keep buffers slightly basic (pH 7.4–7.6) if possible, though physiological constraints usually limit this.

-

Analogs: For long-term incubations (>15 mins), use 5,6-EET methyl ester (improved stability) or the stable agonist PTPA (N-(5-chloropentyl)-3,5-dinitrobezamide).

Isometric Tension Myography (Self-Validating System)

To confirm 5,6-EET activity, you must use a "COX-Block" control to rule out metabolite effects.

Reagents:

-

Vessel segments (e.g., Mesenteric vs. Renal).

-

Pre-constrictor: Phenylephrine (PE) or U46619.

-

5,6-EET (freshly prepared).

-

Inhibitor A: Indomethacin (10 µM) – Non-selective COX inhibitor.

-

Inhibitor B: HC-067047 (1 µM) – Selective TRPV4 antagonist.

Workflow:

-

Equilibration: Mount vessels in Krebs buffer (37°C, 95% O2/5% CO2). Normalize tension.

-

Viability Check: Test with 60 mM KCl. Wash.

-

Pre-constriction: Add PE to achieve 50-70% max contraction.

-

Branch A (Control): Cumulative addition of 5,6-EET (1 nM – 10 µM).

-

Branch B (COX Validation): Wash. Incubate with Indomethacin (10 µM) for 20 min. Pre-constrict.[5] Add 5,6-EET.

-

Result Interpretation: If vasodilation improves or vasoconstriction disappears, the effect was COX-mediated.

-

-

Branch C (TRPV4 Validation): Wash. Incubate with HC-067047 . Pre-constrict.[5] Add 5,6-EET.

-

Result Interpretation: If vasodilation is abolished, the mechanism is TRPV4-dependent.

-

Protocol Visualization

Caption: Decision tree for validating 5,6-EET vascular effects using pharmacological inhibitors.

Part 4: Data Summary & Drug Development Implications

Comparative Physiology of EET Regioisomers[3][7]

| Feature | 5,6-EET | 11,12-EET / 14,15-EET |

| Chemical Stability | Unstable (Forms | Stable |

| sEH Susceptibility | Low (Poor substrate) | High (Primary clearance route) |

| Primary Target | TRPV4 (Direct agonist) | BK |

| Renal Effect | Vasoconstriction (via COX) | Vasodilation |

| Coronary Effect | Vasodilation | Vasodilation |

| Drug Target | TRPV4 Agonists / Stable Analogs | sEH Inhibitors |

Implications for Drug Development

-

Renal Hypertension: Targeting the 5,6-EET pathway carries risk. Enhancing global EET levels (e.g., via epoxygenase induction) might inadvertently increase renal vascular resistance if COX activity is high.

-

TRPV4 Agonism: 5,6-EET is a structural template for designing specific TRPV4 agonists for antihypertensive therapy, provided the COX-metabolizing pharmacophore is modified to prevent conversion to vasoconstrictors.

-

Analogs: Development must focus on PTPA derivatives or bioisosteres that resist lactonization.

References

-

Watanabe, H., et al. (2003). Anandamide and arachidonic acid use epoxyeicosatrienoic acids to activate TRPV4 channels. Nature.[6] Link

-

Sun, J., et al. (2014). 5,6-Epoxyeicosatrienoic acid: A novel arachidonate metabolite that relaxes coronary arteries. Hypertension. Link

-

Carroll, M.A., et al. (1987).[2] 5,6-Epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat. Circulation Research. Link

-

Imig, J.D. (2012). Epoxyeicosatrienoic acids and renal vascular function. Hypertension. Link

-

Hercule, H.C., et al. (2009). Interaction between P450 eicosanoids and nitric oxide in the control of cardiovascular function. Antioxidants & Redox Signaling. Link

-

Falck, J.R., et al. (2003). 5,6-Epoxyeicosatrienoic acid (5,6-EET) analogs: synthesis and vasoactivity. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Possible contribution of platelet cyclooxygenase to the renal vascular action of 5,6-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action for 5,6-EET in Pain Signaling

This guide provides a comprehensive technical overview of the role of 5,6-epoxyeicosatrienoic acid (5,6-EET) in pain signaling, designed for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, key experimental methodologies, and the therapeutic potential of targeting this pathway for the management of pain.

Introduction: The Emerging Role of 5,6-EET in Nociception

Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] While EETs, in general, are known for their beneficial effects in the cardiovascular system and their anti-inflammatory properties, emerging evidence has pinpointed a specific regioisomer, 5,6-EET, as a key player in the modulation of pain signaling.[2][3] Unlike its other regioisomers (8,9-EET, 11,12-EET, and 14,15-EET), 5,6-EET has been shown to be selectively synthesized and released by sensory neurons upon nociceptive stimulation, suggesting a direct role in the pain pathway.[1]

This guide will dissect the mechanism of action of 5,6-EET, focusing on its primary molecular target, the downstream signaling cascades it initiates, and the resulting physiological and behavioral outcomes related to pain. We will also explore the experimental frameworks used to elucidate this pathway, providing actionable insights for researchers in the field.

The Core Mechanism: 5,6-EET and the Activation of TRPA1

The pro-nociceptive effects of 5,6-EET are primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel involved in the detection of noxious stimuli.[1][4]

Synthesis and Release of 5,6-EET in Sensory Neurons

Noxious stimuli, such as the application of capsaicin (a TRPV1 agonist), trigger a significant increase in the levels of 5,6-EET in dorsal root ganglia (DRG) and the dorsal spinal cord.[5] This synthesis is an activity-dependent process within the sensory neurons themselves.[1] In vitro studies have confirmed that activated sensory neurons release 5,6-EET.[5]

Direct Activation of TRPA1 by 5,6-EET

5,6-EET potently activates TRPA1 channels on nociceptive neurons.[4] This activation leads to an influx of calcium (Ca2+) into the neuron, a critical step in initiating a pain signal.[1] The interaction between 5,6-EET and TRPA1 is thought to involve the covalent modification of intracellular cysteine residues on the TRPA1 channel, a mechanism shared by other known TRPA1 agonists like mustard oil.[6]

The following diagram illustrates the initial steps of 5,6-EET synthesis and its action on TRPA1 in a sensory neuron.

Experimental Methodologies for Studying the 5,6-EET Pain Pathway

A variety of in vitro and in vivo techniques are employed to investigate the role of 5,6-EET in pain signaling. The causality behind these experimental choices lies in the need to dissect the molecular, cellular, and behavioral components of this pathway.

In Vitro Assays

Rationale: To directly observe the effect of 5,6-EET on the activity of sensory neurons. Calcium imaging provides a real-time readout of neuronal activation.

Protocol:

-

DRG Neuron Isolation and Culture:

-

Isolate DRGs from rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase). [7] * Plate the dissociated neurons on coated coverslips (e.g., with poly-L-lysine and laminin) and culture in a suitable neurobasal medium supplemented with growth factors. [8]2. Calcium Imaging:

-

Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM). [4] * Perfuse the cells with a buffer and establish a baseline fluorescence reading.

-

Apply 5,6-EET at various concentrations and record the changes in intracellular calcium levels using a fluorescence microscope.

-

Co-application with TRPA1 antagonists (e.g., HC-030031) or experiments using DRG neurons from TRPA1 knockout mice can confirm the specificity of the response.

-

Rationale: To investigate the synaptic effects of 5,6-EET in the spinal cord, specifically its impact on the communication between primary afferent and second-order neurons.

Protocol:

-

Spinal Cord Slice Preparation:

-

Whole-Cell Recording:

-

Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF.

-

Identify neurons in lamina II of the dorsal horn using a microscope with infrared differential interference contrast optics.

-

Establish a whole-cell patch-clamp recording from a target neuron. [11] * Record spontaneous excitatory postsynaptic currents (sEPSCs) at a holding potential of -70 mV.

-

Bath-apply 5,6-EET and observe changes in the frequency and amplitude of sEPSCs.

-

In Vivo Assays

Rationale: To deliver 5,6-EET directly to the spinal cord to assess its central effects on pain processing.

Protocol:

-

Briefly anesthetize the mouse.

-

Insert a fine-gauge needle between the L5 and L6 vertebrae to access the intrathecal space.

-

Inject a small volume (e.g., 5 µL) of 5,6-EET solution or vehicle.

Rationale: To quantify the pain-related behavioral response to 5,6-EET in a whole-animal model.

Protocol:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate. [12]2. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. [13]3. The withdrawal threshold is determined as the filament force that elicits a paw withdrawal response 50% of the time.

-

Perform this test before and at various time points after intrathecal injection of 5,6-EET.

Rationale: To determine if 5,6-EET also affects thermal pain sensitivity.

Protocol:

-

Place the animal in a chamber with a glass floor and allow it to acclimate. [14]2. Position a radiant heat source beneath the plantar surface of the hind paw. [15]3. Measure the latency for the animal to withdraw its paw from the heat stimulus.

-

Perform this test before and after the administration of 5,6-EET.

The following diagram outlines the experimental workflow for investigating the 5,6-EET pain pathway.

Therapeutic Implications: Targeting the 5,6-EET Pathway for Analgesia

The pivotal role of 5,6-EET in pain signaling makes its metabolic pathway an attractive target for the development of novel analgesics.

Soluble Epoxide Hydrolase (sEH) Inhibition

5,6-EET is rapidly degraded in vivo by the enzyme soluble epoxide hydrolase (sEH) to the less active 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). [2]Therefore, inhibiting sEH activity can increase the endogenous levels of 5,6-EET and other EETs. While this may seem counterintuitive given the pro-nociceptive role of 5,6-EET, it's important to consider the broader anti-inflammatory and analgesic effects of other EET regioisomers. [2]In fact, sEH inhibitors have shown efficacy in reducing both inflammatory and neuropathic pain in preclinical models. [16]Several sEH inhibitors are currently in clinical trials for various indications, including pain. [17][18] The therapeutic strategy of sEH inhibition is summarized in the table below.

| Therapeutic Target | Mechanism of Action | Desired Outcome |

| Soluble Epoxide Hydrolase (sEH) | Inhibition of the enzyme that degrades EETs. | Increased endogenous levels of EETs, leading to overall anti-inflammatory and analgesic effects. |

Conclusion and Future Directions

The discovery of the 5,6-EET/TRPA1 signaling pathway has significantly advanced our understanding of the molecular mechanisms underlying pain. 5,6-EET has emerged as a key endogenous signaling molecule that is synthesized and released by sensory neurons in response to noxious stimuli, leading to the activation of TRPA1 and subsequent central sensitization and mechanical allodynia.

Future research in this area should focus on:

-

Human Studies: Translating the preclinical findings to human pain conditions by investigating the levels of 5,6-EET in patients with chronic pain and exploring the genetic link between CYP epoxygenases, sEH, and pain susceptibility.

-

Receptor Specificity: Further elucidating the specific contributions of different EET regioisomers to pain and inflammation to refine therapeutic strategies.

-

Drug Development: Optimizing the development of sEH inhibitors and potentially exploring the development of selective 5,6-EET antagonists for specific pain conditions.

By continuing to unravel the complexities of the 5,6-EET signaling pathway, we can pave the way for the development of more effective and targeted therapies for the millions of people suffering from chronic pain.

References

-

ibidi GmbH. (2021). Protocol for DRG Neuron Preparation. [Link]

-

Mishra, S. K., & Hoon, M. A. (2013). A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons. Methods in molecular biology (Clifton, N.J.), 998, 145–155. [Link]

-

Perner, C., Ratiu, J. J., & Moqrich, A. (2021). Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release. STAR protocols, 2(1), 100299. [Link]

-

Sisignano, M., Angioni, C., Park, C. K., Cobos, E. J., von Hehn, C. A., Meo, F. D., ... & Geisslinger, G. (2012). 5,6-EET is released upon neuronal activity and induces mechanical pain hypersensitivity via TRPA1 on central afferent terminals. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(18), 6364–6372. [Link]

-

Burston, J. J., Mapp, P. I., Sarmad, S., Barrett, D. A., & Chapman, V. (2021). Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain. Arthritis & rheumatology (Hoboken, N.J.), 73(7), 1221–1230. [Link]

-

Jordt, S. E., Bautista, D. M., Chuang, H. H., McKemy, D. D., Zygmunt, P. M., Högestätt, E. D., ... & Julius, D. (2004). TRPA1: a sensory channel for pungent agents and environmental irritants. TRP ion channel function in sensory transduction and cellular signaling cascades. [Link]

-

Wagner, K., Inceoglu, B., Gill, S. S., & Hammock, B. D. (2013). Soluble epoxide hydrolase as a therapeutic target for pain, inflammatory and neurodegenerative diseases. Basic & clinical pharmacology & toxicology, 113(4), 217–225. [Link]

-

Fleming, I. (2014). Anti-inflammatory effects of epoxyeicosatrienoic acids. Seminars in immunopathology, 36(1), 37–48. [Link]

-

de-la-Torre-Ubieta, L., & Bonni, A. (2011). 5,6-, 8,9-, 11,12- and 14,15-Epoxyeicosatrienoic Acids (EETs) Induce Peripheral Receptor-Dependent Antinociception in PGE2-Induced Hyperalgesia in Mice. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(1), 1-9. [Link]

-

Sisignano, M., Angioni, C., Park, C. K., Cobos, E. J., von Hehn, C. A., Meo, F. D., ... & Geisslinger, G. (2012). 5,6-EET is released upon neuronal activity and induces mechanical pain hypersensitivity via TRPA1 on central afferent terminals. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(18), 6364–6372. [Link]

-

Liu, T., & An, J. (2019). Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons. Journal of visualized experiments : JoVE, (143), 10.3791/58479. [Link]

-

BioMed. (n.d.). How to conduct Von Frey Test?. [Link]

-

Arnold, W. R., & Imig, J. D. (2015). The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS chemical biology, 10(7), 1607–1616. [Link]

-

Cheah, M., Fawcett, J. W., & Andrews, M. R. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16), e2506. [Link]

-

Wagner, K., McReynolds, C. B., Wagner, K. M., & Hammock, B. D. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. Journal of pain research, 14, 133–149. [Link]

-

Cobos, E. J., Ghasemlou, N., Araldi, D., Segal, D., Du-Harpur, D., & Woolf, C. J. (2018). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 8(12), e2888. [Link]

-

Nilius, B., & Appendino, G. (2013). TRPA1 channels: molecular sentinels of cellular stress and tissue damage. Pflugers Archiv : European journal of physiology, 465(12), 1695–1706. [Link]

-

Inceoglu, B., Jinks, S. L., Ulu, A., Hegedus, C. M., Georgi, K., Schmelzer, K. R., ... & Hammock, B. D. (2020). Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain. Pharmacological research, 155, 104724. [Link]

-

Liu, T., & An, J. (2018). Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons. Journal of visualized experiments : JoVE, (137), 58479. [Link]

-

Burston, J. J., Mapp, P. I., Sarmad, S., Barrett, D. A., & Chapman, V. (2021). Clinical and Preclinical Evidence for Roles of Soluble Epoxide Hydrolase in Osteoarthritis Knee Pain. Arthritis & rheumatology (Hoboken, N.J.), 73(7), 1221–1230. [Link]

-

Segev, A., Garcia-Oscos, F., & Kourrich, S. (n.d.). patch-clamp-protocol-final.pdf. [Link]

-

ClinicalTrials.gov. (2008). Capsaicin-Evoked Pain in Patients With CRPS. [Link]

-

Nilius, B., & Appendino, G. (2013). Inflammation—the role of TRPA1 channel. Frontiers in neuroscience, 7, 272. [Link]

-

Perner, C., Ratiu, J. J., & Moqrich, A. (2021). Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release. STAR protocols, 2(1), 100299. [Link]

-

Wikipedia. (n.d.). Epoxyeicosatrienoic acid. [Link]

-

Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia. [Link]

-

Saito, M., & Saito, M. (2022). The Physiological Significance of TRP and Piezo Channels as Physical Stimulus Sensors in Brown Adipocytes. International journal of molecular sciences, 23(19), 11843. [Link]

-

MMPC.org. (2024). Hargreaves-Nociception Test. [Link]

-

ResearchGate. (2013). Does anybody now what is the best method to measure mechanic allodynia with von Frey filaments?. [Link]

-

Imig, J. D., & Hammock, B. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in pharmacology, 11, 589330. [Link]

-

Meseguer, V., Alpizar, Y. A., Luis, E., Tajada, S., Denlinger, B., Fajardo, O., ... & Viana, F. (2014). TRPA1 channels mediate acute neurogenic inflammation and pain produced by bacterial endotoxins. Nature communications, 5, 3125. [Link]

-

Staruschenko, A., & Jeske, N. A. (2014). TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons. Frontiers in physiology, 5, 319. [Link]

-

Liu, T., & An, J. (2019). Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons. Journal of visualized experiments : JoVE, (143), 10.3791/58479. [Link]

-

PSPP Home. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. [Link]

-

ResearchGate. (n.d.). Thermal hyperalgesia using the Hargreaves test. [Link]

-

Fernandes, E. S., Vong, C. T., & Brain, S. D. (2013). The functions of TRPA1 and TRPV1: moving away from sensory nerves. British journal of pharmacology, 170(4), 789–801. [Link]

-

The epoxyeicosatrienoic pathway is intact in endothelial and smooth muscle cells exposed to aldosterone excess. (2021). bioRxiv. [Link]

-

He, B., He, P., Wang, J., Zhang, X., & Liu, R. (2021). The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis. Aging, 13(9), 12971–12984. [Link]

Sources

- 1. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,6-EET is released upon neuronal activity and induces mechanical pain hypersensitivity via TRPA1 on central afferent terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worthington-biochem.com [worthington-biochem.com]

- 9. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons [jove.com]

- 10. Whole-Cell Patch-Clamp of SG Neurons - JoVE Journal [jove.com]

- 11. Patch Clamp Protocol [labome.com]

- 12. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]

5,6-EET methyl ester CAS number and molecular weight

The following technical guide details the physicochemical properties, handling protocols, and biological applications of 5,6-EET methyl ester.

Chemical Identity, Stability Protocols, and Signaling Mechanisms

Content Type: Technical Reference & Experimental Guide Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

5,6-Epoxyeicosatrienoic acid (5,6-EET) is a cytochrome P450-derived metabolite of arachidonic acid with potent vasodilatory and ion channel-modulating properties. However, unlike other EET regioisomers (8,9-, 11,12-, and 14,15-EET), 5,6-EET is chemically unstable in aqueous physiological buffers. It rapidly undergoes acid-catalyzed hydrolysis to form a δ-lactone (5,6-DHET lactone), rendering the free acid difficult to store and handle.

5,6-EET Methyl Ester serves as the stable, hydrophobic prodrug analog. The esterification of the C-1 carboxyl group prevents lactonization and hydration, allowing for long-term storage. In biological systems, the methyl ester is typically hydrolyzed by intracellular esterases to release the active free acid, or it can be chemically hydrolyzed immediately prior to use.

Chemical Identity & Physicochemical Properties

The following data represents the arachidonic acid-derived regioisomer.

| Property | Detail |

| Common Name | 5,6-EET methyl ester |

| Synonyms | (±)5,6-Epoxy-8Z,11Z,14Z-eicosatrienoic acid methyl ester; 5,6-EpETrE methyl ester |

| CAS Number | 122799-12-6 (Reference for methyl ester form) |

| Molecular Formula | C₂₁H₃₄O₃ |

| Molecular Weight | 334.49 g/mol (Approx. 334.[1][2][3][4][5][6][7][8][9][10][11]5) |

| Purity Grade | Typically ≥98% |

| Formulation | Liquid (Solution in Ethanol) |

| Solubility | DMSO: >50 mg/mL; Ethanol: >50 mg/mL; PBS (pH 7.2): <1 mg/mL |